molecular formula C10H9BrClN B12438497 1H-Indole,3-(2-bromoethyl)-6-chloro CAS No. 325773-40-8

1H-Indole,3-(2-bromoethyl)-6-chloro

Cat. No.: B12438497
CAS No.: 325773-40-8
M. Wt: 258.54 g/mol
InChI Key: MEUFXXHYUSBPSB-UHFFFAOYSA-N
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Description

1H-Indole,3-(2-bromoethyl)-6-chloro is a halogenated heterocyclic compound. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The presence of both bromine and chlorine atoms in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole,3-(2-bromoethyl)-6-chloro can be synthesized through various methods. One common approach involves the bromination of 1H-indole, followed by chlorination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride (SOCl2). The reaction is usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the indole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole,3-(2-bromoethyl)-6-chloro undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, often in the presence of solvents like toluene or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1H-Indole,3-(2-bromoethyl)-6-chloro has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole,3-(2-bromoethyl)-6-chloro involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1H-Indole,3-(2-chloroethyl)-6-bromo: This compound has the positions of the bromine and chlorine atoms reversed.

    1H-Indole,3-(2-bromoethyl)-5-chloro: This compound has the chlorine atom at the 5-position instead of the 6-position.

    1H-Indole,3-(2-bromoethyl)-7-chloro: This compound has the chlorine atom at the 7-position instead of the 6-position.

Uniqueness: 1H-Indole,3-(2-bromoethyl)-6-chloro is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms at specific positions on the indole ring can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

325773-40-8

Molecular Formula

C10H9BrClN

Molecular Weight

258.54 g/mol

IUPAC Name

3-(2-bromoethyl)-6-chloro-1H-indole

InChI

InChI=1S/C10H9BrClN/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3-4H2

InChI Key

MEUFXXHYUSBPSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CCBr

Origin of Product

United States

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